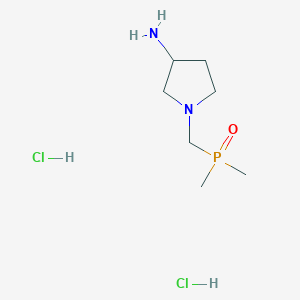

1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride” is a chemical compound with the CAS Number: 2567498-96-6 . It has a molecular weight of 249.12 . The IUPAC name for this compound is (3-aminopyrrolidin-1-yl)methyl)dimethylphosphine oxide dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.It should be stored at temperatures below -10 degrees Celsius . The shipping temperature is recommended to be at Ice Pack conditions .

Scientific Research Applications

Synthesis and Chemical Transformations

- Synthesis of Key Intermediates: The compound serves as a key intermediate in the preparation of other chemicals, such as premafloxacin, an antibiotic with veterinary applications. This involves a stereoselective process using asymmetric Michael addition and alkylation (Fleck et al., 2003).

- Ring Transformation Reactions: The compound is involved in ring-transformation reactions under aqueous conditions, catalyzed by amines like dimethylamine, piperidine, and triethylamine (Mataka et al., 1992).

- Synthesis of Druglike Molecules: It plays a role in synthesizing dihydrouracils spiro-fused to pyrrolidines, which are druglike molecules with potential activity in the central nervous system (Blanco‐Ania et al., 2010).

- Catalysis in Chemical Reactions: The compound's transformation improves the efficiency of catalysts for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Chemical Synthesis and Characterization

- Preparation of Substituted Pyrrolidin-2-ones: The compound is used in preparing substituted pyrrolidin-2-ones, relevant in various synthetic applications (Katritzky et al., 2000).

- Formation of Piperidin-3-ones: It aids in the formation of piperidin-3-ones through an unusual ring expansion-oxidation protocol (D’hooghe et al., 2008).

- Synthesis of Pyrrolylcarboxamides: The compound contributes to synthesizing new pyrrolylcarboxamides with potential pharmacological interest (Bijev et al., 2003).

Advanced Material and Catalyst Development

- Synthesis of Complexes for Catalysis: It is instrumental in synthesizing complexes used in catalytic processes, like the Z-selective linear dimerization of phenylacetylenes (Ge et al., 2009).

- Characterization of Complexes: The compound aids in synthesizing and characterizing complexes like [CoIII(salophen)(amine)2]ClO4, which are studied for their structural and chemical properties (Amirnasr et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

As for future directions, it’s important to note that pyrrolidine derivatives are of great interest in drug discovery . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that “1-(Dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride” and similar compounds could have potential applications in the development of new drugs.

Properties

IUPAC Name |

1-(dimethylphosphorylmethyl)pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N2OP.2ClH/c1-11(2,10)6-9-4-3-7(8)5-9;;/h7H,3-6,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBJYJNDYHCFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CN1CCC(C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19Cl2N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2452952.png)

![1-[(2,4-Difluorophenyl)methyl]triazole](/img/structure/B2452953.png)

![1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2452954.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2452956.png)

![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![2-[2-Oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2452961.png)

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)